molecular formula C12H6N2 B1590752 Naphthalene-2,7-dicarbonitrile CAS No. 39718-11-1

Naphthalene-2,7-dicarbonitrile

Cat. No. B1590752
CAS RN: 39718-11-1
M. Wt: 178.19 g/mol
InChI Key: NNHXOKPHDUDDAK-UHFFFAOYSA-N
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Description

Naphthalene-2,7-dicarbonitrile is a derivative of naphthalene, which is a white crystalline volatile solid . It is an aromatic hydrocarbon, consisting of two or more fused aromatic benzene rings . The molecular formula of Naphthalene-2,7-dicarbonitrile is C11H7N .


Synthesis Analysis

The synthesis of naphthalene derivatives has been reported in the literature. For instance, a series of naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through α-bond, double bond, and triple bond .


Molecular Structure Analysis

The molecular structure of Naphthalene-2,7-dicarbonitrile consists of a naphthalene core with a carbonitrile group attached to it . The bond length at the double bond position is around 1.36 Angstrom, and the bond length at the single bond position is around 1.40 angstrom .


Chemical Reactions Analysis

Naphthalene, the parent compound of Naphthalene-2,7-dicarbonitrile, undergoes various reactions such as nitration, sulphonation, halogenation, Friedel-Craft reaction, reduction, and oxidation .


Physical And Chemical Properties Analysis

Naphthalene-2,7-dicarbonitrile has a molecular weight of 153.1800 . The physical and chemical properties of its parent compound, naphthalene, include a melting point of 80.2°C, a boiling point of 218°C, and a density of 1.145 g/cm³ .

Scientific Research Applications

Supramolecular Chemistry and Materials Science

Naphthalene diimides (NDIs), including derivatives like Naphthalene-2,7-dicarbonitrile, have been extensively studied for their applications in supramolecular chemistry, sensors, molecular switching devices, catalysis, and material sciences. NDIs are key in developing host-guest complexes for molecular switching devices, such as catenanes and rotaxanes, and in the design of ion-channels by ligand gating. They also serve as gelators for sensing aromatic systems and catalyze reactions through anion-π interactions. Core-substituted NDIs (cNDIs) have shown promise in artificial photosynthesis and solar cell technology, indicating their significant role in renewable energy research (Kobaisi et al., 2016).

Environmental Sciences

Research has shown that Naphthalene and its derivatives are the most abundant polycyclic aromatic hydrocarbons (PAHs) in urban atmospheres, with their major atmospheric loss process being gas-phase reaction with hydroxyl (OH) radicals. The products of these reactions are vital for understanding atmospheric chemistry and environmental impact. Studies on the gas-phase reactions of OH radicals with naphthalene and its derivatives provide insights into their degradation pathways, which are crucial for air quality management and pollution control strategies (Wang et al., 2007).

Safety And Hazards

The safety data sheet for Naphthalene-2,7-dicarbonitrile suggests that it is hazardous. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

naphthalene-2,7-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHXOKPHDUDDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50535716
Record name Naphthalene-2,7-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-2,7-dicarbonitrile

CAS RN

39718-11-1
Record name 2,7-Naphthalenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39718-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene-2,7-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dicyanonaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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